The Professional's Guide to Fura PE-3: A High-Fidelity Ratiometric Calcium Indicator
The Professional's Guide to Fura PE-3: A High-Fidelity Ratiometric Calcium Indicator
This guide provides an in-depth technical overview of Fura PE-3, a second-generation fluorescent indicator. It is designed for researchers, scientists, and drug development professionals who require precise and reliable measurements of intracellular ion dynamics. We will delve into the core spectroscopic principles, provide field-proven experimental protocols, and present a clear framework for data analysis and interpretation.
An Important Clarification: Fura PE-3 Is a Calcium, Not Potassium, Indicator
A common point of confusion in the field arises from the nomenclature "Fura PE-3, potassium salt." It is critical to understand that Fura PE-3 is a high-affinity, ratiometric indicator for intracellular calcium (Ca²⁺) , not potassium (K⁺).[1][2] The term "potassium salt" refers to the chemical formulation of the dye, where potassium ions are used as counter-ions to create a water-soluble, membrane-impermeant salt. This formulation is ideal for direct introduction into cells via microinjection or electroporation.
Fura PE-3 is also known by the synonyms Fura-2 Leakage Resistant (Fura-2 LR) .[3][4] This name highlights its key advantage over the pioneering Fura-2 indicator: a structural modification that significantly improves its retention within the cell cytoplasm, enabling long-term experiments with greater signal stability. Throughout this guide, we will explore the properties and applications of this powerful tool for measuring intracellular Ca²⁺.
The Core Principle: Ratiometric Fluorescence of Fura PE-3
The power of Fura PE-3, like its predecessor Fura-2, lies in its ratiometric spectroscopic properties.[5] Unlike single-wavelength dyes where changes in fluorescence intensity can be affected by variable dye concentration, cell thickness, or photobleaching, ratiometric indicators provide a more robust and quantifiable signal.
Mechanism of Action
Fura PE-3's fluorescence excitation spectrum shifts upon binding to free Ca²⁺. This is the cornerstone of its function.
-
In a low-calcium or calcium-free environment, Fura PE-3 has a peak fluorescence excitation wavelength around 380 nm .[3][4][6]
-
When saturated with calcium, the excitation peak shifts to a shorter wavelength, around 340 nm .[3][4][6]
Crucially, there is a point in the excitation spectrum, the "isosbestic point," where the fluorescence is independent of the Ca²⁺ concentration. For practical measurements, however, the key is the differential excitation at 340 nm and 380 nm. While the excitation spectrum changes dramatically, the fluorescence emission maximum remains constant at approximately 505-510 nm .[3][4][6][7]
By alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence intensity at 505 nm for each, a ratio (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration, providing a reliable quantitative measurement.[5]
Key Photophysical Properties
The following table summarizes the essential spectral and binding properties of Fura PE-3.
| Property | Value | Source(s) |
| Indicator Type | Ratiometric, Dual-Excitation | [3][6] |
| Target Ion | Calcium (Ca²⁺) | [1][2] |
| Excitation (Ca²⁺-Bound) | ~340 nm | [3][4][6] |
| Excitation (Ca²⁺-Free) | ~380 nm | [3][4][6] |
| Emission Maximum | ~505 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [3][4] |
| Common Formulations | Potassium Salt (membrane-impermeant), Acetoxymethyl (AM) Ester (membrane-permeant) | [8] |
Experimental Workflow: From Reagent to Result
Achieving high-quality, reproducible data with Fura PE-3 requires meticulous attention to the experimental protocol. The following sections detail a validated workflow for loading the cell-permeant Fura PE-3 AM ester and performing ratiometric imaging.
Reagent Preparation and Handling
The most common method for intracellular loading is using the acetoxymethyl (AM) ester form of the dye (Fura PE-3 AM). The AM esters render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane.
-
Stock Solution: Prepare a 1-5 mM stock solution of Fura PE-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Dispensing & Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C.
-
Pluronic® F-127: To aid the dispersion of the lipophilic AM ester in aqueous loading buffers, a non-ionic detergent like Pluronic® F-127 is often used. Prepare a 10-20% (w/v) stock solution in DMSO.
Step-by-Step Cell Loading Protocol
This protocol is a general guideline; optimization for specific cell types is highly recommended.[9][10]
-
Cell Preparation: Plate cells on coverslips or in imaging-compatible microplates to achieve a 70-80% confluent monolayer.
-
Prepare Loading Buffer: For a final Fura PE-3 AM concentration of 2-5 µM, dilute the DMSO stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium and magnesium.
-
Add Pluronic® F-127: Add an equal volume of 20% Pluronic F-127 to the Fura PE-3 AM stock before diluting into the final loading buffer. The final Pluronic concentration is typically 0.02-0.04%. Vortex briefly to mix.
-
Loading: Replace the cell culture medium with the Fura PE-3 AM loading buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[11] The optimal loading time and temperature must be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells gently with fresh physiological buffer to remove extracellular dye. Incubate for a further 30 minutes at 37°C to allow intracellular esterases to cleave the AM groups. This crucial step traps the active, polar form of Fura PE-3 inside the cell and is essential for ion binding.[9]
Experimental Workflow Diagram
The following diagram illustrates the key steps from cell preparation to data acquisition.
Caption: Experimental workflow for intracellular calcium imaging using Fura PE-3 AM.
Data Analysis: Quantifying Intracellular Calcium
The raw output of a Fura PE-3 experiment is a time series of fluorescence intensity values at two excitation wavelengths. The conversion of this data into a meaningful physiological concentration of Ca²⁺ is achieved using the Grynkiewicz equation, a cornerstone of ratiometric ion indicator analysis.[11][12][13]
The Grynkiewicz Equation
The relationship between the fluorescence ratio (R) and the intracellular calcium concentration [Ca²⁺] is given by:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd : The dissociation constant of the indicator for Ca²⁺ (~145 nM for Fura PE-3).[3][4]
-
R : The experimentally measured ratio of fluorescence intensities (F340 / F380).
-
Rmin : The ratio in the complete absence of Ca²⁺ (determined during calibration).
-
Rmax : The ratio at saturating Ca²⁺ concentrations (determined during calibration).
-
(Sf2 / Sb2) : The ratio of fluorescence intensities at the second excitation wavelength (380 nm) for the Ca²⁺-free (f) and Ca²⁺-bound (b) forms of the indicator. This value is also determined during calibration.
In Situ Calibration: A Critical Step
To obtain accurate absolute concentrations, an in situ calibration is essential. This involves treating the dye-loaded cells with ionophores to clamp the intracellular Ca²⁺ concentration to known low and high levels.
-
For Rmin: Cells are treated with a Ca²⁺ ionophore (e.g., ionomycin) in a calcium-free buffer containing a strong Ca²⁺ chelator like EGTA.
-
For Rmax: Cells are treated with the ionophore in a buffer containing a high, saturating concentration of Ca²⁺.
This calibration procedure provides the Rmin, Rmax, and (Sf2 / Sb2) values specific to your experimental setup (microscope optics, camera, etc.), ensuring the trustworthiness of your final calculated [Ca²⁺] values.[13]
A Note on True Potassium Indicators
While Fura PE-3 is a calcium indicator, researchers interested in measuring intracellular potassium can turn to other fluorescent probes, though they come with their own set of challenges.
The most established ratiometric potassium indicator is Potassium-Binding Benzofuran Isophthalate (PBFI) . Spectroscopically, PBFI is coincidentally similar to Fura-2, with dual-excitation wavelengths around 340 nm and 380 nm and an emission maximum near 505 nm.[14] However, its utility is hampered by two main factors:
-
Lower Selectivity: Unlike the high selectivity of Fura-class indicators for Ca²⁺ over other divalent cations, PBFI is only about 1.5 to 2 times more selective for K⁺ than for sodium (Na⁺).[14] This can be a significant confounding factor, as intracellular Na⁺ can also change dynamically.
-
Lower Affinity: The Kd of PBFI for K⁺ is in the low millimolar (mM) range, which is appropriate for the high intracellular K⁺ concentration but results in a lower dynamic range compared to high-affinity Ca²⁺ indicators.
More recent, non-ratiometric potassium indicators like the ION Potassium Green (IPG) family (formerly Asante Potassium Green, APG) offer improved selectivity and brightness but lack the intrinsic self-calibration of ratiometric probes.
Conclusion
Fura PE-3, also known as Fura-2 Leakage Resistant, is a robust and reliable ratiometric indicator for quantifying intracellular calcium. Its improved cellular retention and the inherent advantages of ratiometric measurement make it a superior choice over its predecessor, Fura-2, for long-term imaging studies. By understanding its core spectroscopic principles and implementing rigorous, well-calibrated experimental protocols, researchers can confidently measure Ca²⁺ dynamics, a fundamental process in cellular signaling, physiology, and drug discovery.
References
-
New generation of Near Membrane Calcium probes. Interchim.[Link]
-
Calcium Indicators. ION Biosciences.[Link]
-
Fura-2 LR K⁺ Salt. ION Biosciences.[Link]
-
Calcium Imaging of Cortical Neurons using Fura-2 AM. PMC | NIH.[Link]
-
Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements. PubMed.[Link]
-
A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium.[Link]
-
Calcium imaging protocol. BrainVTA.[Link]
-
A new generation of Ca2+ indicators with greatly improved fluorescence properties. Tsien Lab, J. Biol. Chem.[Link]
-
Appendix 4 - Calibration of Calcium Levels. IonOptix.[Link]
-
For measurement of intracellular calcium level, which calcium indicator is proper? ResearchGate.[Link]
-
Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC | NIH.[Link]
-
I am tracing Ca2+ in endothelial cells using Fura2 AM and a fluorospectrometer. So far I have been getting a baseline higher than normal. any ideas? ResearchGate.[Link]
-
Fura-2. Wikipedia.[Link]
-
Live-cell imaging; Calcium imaging with Fura-2. protocols.io.[Link]
-
Ratiometric calcium flux measurements using Fura-2 Ca2+ indicator on the FLIPR® Tetra system. Molecular Devices.[Link]
Sources
- 1. Fura PE-3 (potassium) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fura-2 Leakage Resistant AM | Cayman Chemical | Biomol.com [biomol.com]
- 5. Fura-2 - Wikipedia [en.wikipedia.org]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-hyperbolic calcium calibration curve of Fura-2: implications for the reliability of quantitative Ca2+ measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionoptix.com [ionoptix.com]
- 14. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
